Diastereomeric Selectivity: LLY-283 vs. LLY-284 Defines the Active Pharmacophore
LLY-283 exhibits potent PRMT5 inhibition, whereas its diastereomer LLY-284 is significantly less active. This stereochemical specificity confirms LLY-283 as the active pharmacophore and establishes LLY-284 as an ideal negative control for cellular studies [1].
| Evidence Dimension | In vitro enzymatic activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 22 ± 3 nM |
| Comparator Or Baseline | LLY-284 (diastereomer) |
| Quantified Difference | LLY-284 is 'much less active' (quantitative IC₅₀ not reported in this source, but described as a less potent control) |
| Conditions | PRMT5 enzymatic assay |
Why This Matters
This direct comparison provides a built-in stereochemical control, enabling rigorous validation of PRMT5-dependent phenotypes and ensuring experimental reproducibility.
- [1] Bonday, Z. Q., et al. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity. ACS Med. Chem. Lett. 2018, 9 (7), 612–617. View Source
